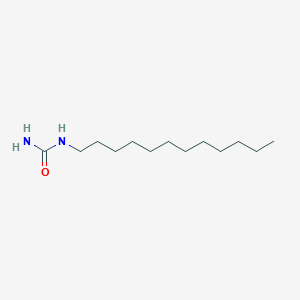
n-Dodecylurea
Cat. No. B1362651
Key on ui cas rn:
2158-09-0
M. Wt: 228.37 g/mol
InChI Key: WRNOAELBRPKVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05043444
Procedure details


250 g of urea were continuously introduced into a decomposer in the course of 2 hours. The pyrolysis gases were introduced into a melt of 1200 g of dodecylamine at a temperature of 80 to 90° C. After completion of the reaction, the excess dodecylamine was distilled off in vacuo and the residue was recrystallized from chloroform. 598.9 g, i.e. 63% of theory, of dodecylurea having a melting point of 105 to 107° C were obtained in this way.


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5](N)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:16]([NH:1][C:2]([NH2:4])=[O:3])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
1200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess dodecylamine was distilled off in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)NC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
